1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one
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Overview
Description
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a ligand for studying protein-ligand interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
918146-31-3 |
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Molecular Formula |
C18H15FN2O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]pyridin-2-one |
InChI |
InChI=1S/C18H15FN2O2/c19-15-6-4-14(5-7-15)17-9-8-16(13-20-17)23-12-11-21-10-2-1-3-18(21)22/h1-10,13H,11-12H2 |
InChI Key |
NYKUOEHGVDJNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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